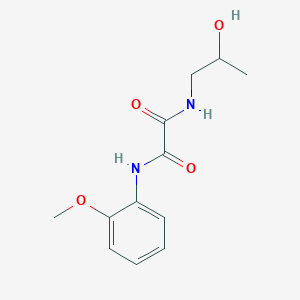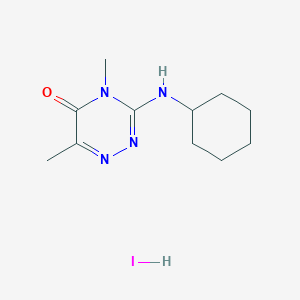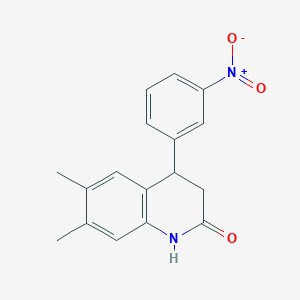
N-(2-hydroxypropyl)-N'-(2-methoxyphenyl)ethanediamide
描述
N-(2-hydroxypropyl)-N'-(2-methoxyphenyl)ethanediamide, commonly known as HNMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNMPA is a diamide derivative of ethylenediamine and has been synthesized by several methods.
作用机制
The mechanism of action of HNMPA is complex and involves multiple pathways. HNMPA has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is essential for DNA replication. This inhibition leads to the accumulation of toxic metabolites and ultimately cell death. In addition, HNMPA has been shown to modulate the activity of certain ion channels, including the GABA-A receptor, which plays a key role in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HNMPA are diverse and depend on the specific application. In cancer research, HNMPA has been shown to induce cell death and inhibit tumor growth. In neuroscience, HNMPA has been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and neurotransmission. HNMPA has also been shown to modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
实验室实验的优点和局限性
One advantage of using HNMPA in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted modulation of their activity. However, HNMPA can also have off-target effects, leading to unintended consequences. Another limitation of using HNMPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on HNMPA. One area of focus is the development of HNMPA derivatives with improved specificity and potency. Another area of focus is the development of HNMPA-based therapies for cancer and neurological disorders. Finally, there is a need for further research on the mechanism of action of HNMPA, which could lead to the identification of new targets for drug discovery.
Conclusion:
In conclusion, HNMPA is a chemical compound that has potential applications in various fields, including cancer research, neuroscience, and drug discovery. HNMPA has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for research on HNMPA, which could lead to the development of new therapies for cancer and neurological disorders.
科学研究应用
HNMPA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. HNMPA has been shown to inhibit the activity of a key enzyme involved in DNA replication, making it a potential anti-cancer agent. In neuroscience, HNMPA has been shown to modulate the activity of certain ion channels, making it a potential therapeutic agent for neurological disorders. HNMPA has also been used as a tool in drug discovery, as it can bind to certain proteins and modulate their activity.
属性
IUPAC Name |
N-(2-hydroxypropyl)-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)7-13-11(16)12(17)14-9-5-3-4-6-10(9)18-2/h3-6,8,15H,7H2,1-2H3,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUDUZRUOFUVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1-phenyl-1H-tetrazole](/img/structure/B3984126.png)
![N-cyclohexyl-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B3984129.png)




![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3984180.png)
![8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B3984185.png)




![3-[(3,5-dimethoxyphenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B3984227.png)
